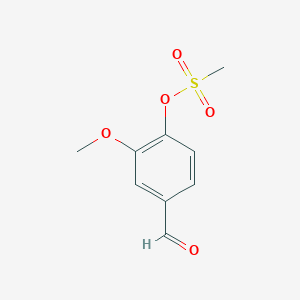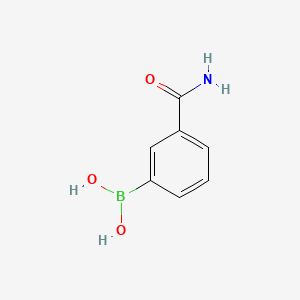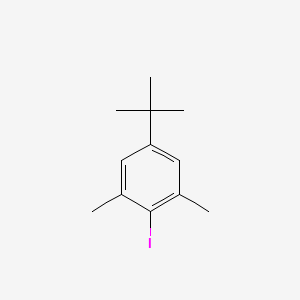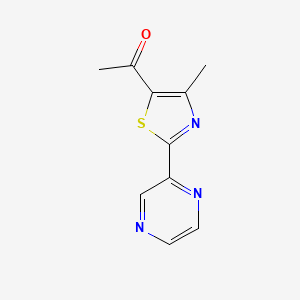
2,4-Dibromothiazole-5-carboxaldehyde
Übersicht
Beschreibung
2,4-Dibromothiazole-5-carboxaldehyde is a sulfur-containing heterocyclic compound with the molecular formula C4HBr2NOS. It is characterized by the presence of two bromine atoms at positions 2 and 4 on the thiazole ring and an aldehyde group at position 5. This compound is of significant interest due to its diverse applications in scientific research and industry.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2,4-dibromothiazole-5-carboxaldehyde, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects .
Mode of Action
It is known that thiazole derivatives interact with their targets in a manner that leads to their observed biological activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Biochemische Analyse
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to possess diverse pharmacological activities .
Cellular Effects
Thiazole derivatives have been reported to possess antibacterial, antifungal, antiprotozoal, and antitumor activity , but specific interactions of 2,4-Dibromothiazole-5-carboxaldehyde with cells have not been documented.
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromothiazole-5-carboxaldehyde typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromothiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (copper salts, palladium complexes).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of 2,4-Dibromothiazole-5-carboxylic acid.
Reduction: Formation of 2,4-Dibromothiazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromothiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromothiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,4-Diacetyl-5-bromothiazole: Contains acetyl groups instead of the aldehyde group, leading to different reactivity and applications.
Uniqueness
2,4-Dibromothiazole-5-carboxaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBMZERYWBZSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395130 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-95-7 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?
A1: this compound serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














